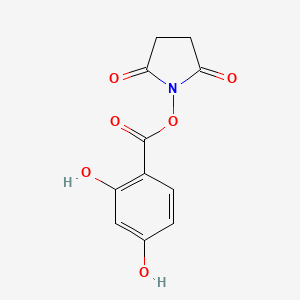
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is a chemical compound with the molecular formula C11H9NO6 and a molecular weight of 251.19 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ring and a dihydroxybenzoate moiety. It is used in various scientific research applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate typically involves the reaction of 2,4-dihydroxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and large-scale chromatography.
化学反应分析
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups on the benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and acylated products.
科学研究应用
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate involves its ability to form stable covalent linkages with other molecules. This is primarily due to the reactivity of the NHS ester group, which reacts with amines to form amide bonds. This property makes it useful in bioconjugation and labeling applications .
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
5-(2,5-Dioxo-1-pyrrolidinyl)pentyl acetate: Utilized in scientific research for its reactivity.
Uniqueness
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in biological and medical research.
属性
分子式 |
C11H9NO6 |
|---|---|
分子量 |
251.19 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C11H9NO6/c13-6-1-2-7(8(14)5-6)11(17)18-12-9(15)3-4-10(12)16/h1-2,5,13-14H,3-4H2 |
InChI 键 |
BYTXJVDUWGLIRW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)

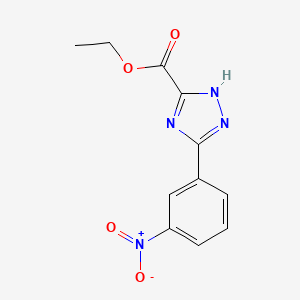
![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)

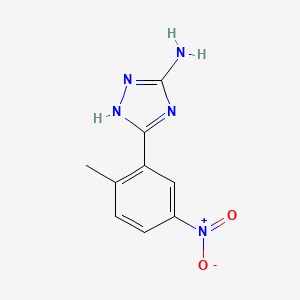
![(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13672921.png)
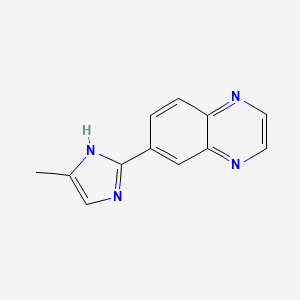

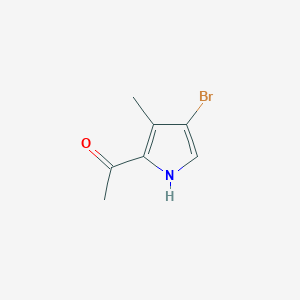
![(E)-3-[4-(N-Methylsulfamoyl)phenyl]acrylic Acid](/img/structure/B13672938.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone](/img/structure/B13672944.png)
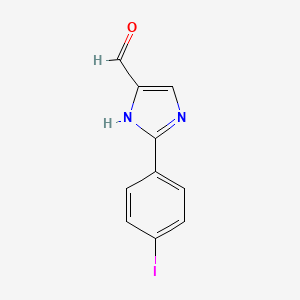
![(2-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672957.png)
